Isobutyl 5-chloro-2,2-dimethylvalerate
Description
Contextualization within Valerate (B167501) Ester Chemistry
To understand Isobutyl 5-chloro-2,2-dimethylvalerate, one must first appreciate the broader family of compounds to which it belongs.
Valeric acid, systematically known as pentanoic acid, is a straight-chain carboxylic acid with the formula CH₃(CH₂)₃COOH. wikipedia.org It and its isomers, such as isovaleric acid, are found in nature, notably in the valerian plant (Valeriana officinalis). wikipedia.orgmetabolon.com Like other short-chain carboxylic acids, its primary use in industrial and laboratory settings is as a starting material for the synthesis of its derivatives, particularly esters. wikipedia.orgfishersci.com
These derivatives, known as valerates or pentanoates, are typically formed through esterification, a reaction between valeric acid and an alcohol. metabolon.comnumberanalytics.com Unlike the unpleasant odor of the parent acid, many simple valerate esters are noted for their pleasant, fruity aromas, leading to their widespread use as fragrance and flavoring agents in perfumes, cosmetics, and foods. wikipedia.orglibretexts.org Beyond sensory applications, valerate esters are also utilized in pharmaceuticals, where attaching a valerate group to a steroid, for instance, can enhance solubility and improve the drug's absorption profile. metabolon.com
The specific structural features of this compound—its branched-chain nature and its halogenation—are of considerable importance in modern chemical sciences.
The presence of branched chains in an ester's structure significantly influences its physical properties. A key effect of branching in the acid or alcohol portion of an ester is the disruption of molecular packing, which leads to a lower melting point and improved low-temperature fluidity compared to their straight-chain analogs. researchgate.netsrce.hr This property is highly desirable for applications such as biolubricants, plasticizers, and cosmetics, where performance in colder conditions is critical. srce.hrnih.gov While beneficial for physical properties, branching near the reaction center can introduce steric hindrance, potentially slowing the rate of reactions like esterification. researchgate.net
Halogenation—the introduction of halogen atoms (F, Cl, Br, I) into a molecule—is a cornerstone of medicinal chemistry. nih.govresearchgate.net Adding a halogen to a drug candidate can profoundly alter its pharmacological properties. It can increase lipophilicity, which affects how a molecule passes through biological membranes, and can modulate the acidity of nearby functional groups. researchgate.netnih.gov Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a specific, non-covalent interaction with electron-donating atoms in biological targets like proteins. This interaction can enhance binding affinity and selectivity, making a drug more potent and effective. researchgate.netacs.org Halogenated esters, especially α-haloesters, are also valuable synthetic intermediates, as the halogen atom serves as a good leaving group for subsequent substitution reactions. wikipedia.org
Historical Perspectives and Early Investigations of Halogenated Valerates
The historical record for this compound itself is sparse, with its emergence tied to its utility in modern pharmaceutical synthesis. However, the study of its parent structures has a longer history. Valproic acid, a branched-chain analogue of valeric acid, was first synthesized in 1882, though its therapeutic properties as an anticonvulsant were not discovered until 1962. wikipedia.org
The investigation of halogenated organic compounds accelerated in the mid-20th century. The development of new synthetic methods allowed for the selective introduction of halogens into various molecular scaffolds. This led to the discovery of many potent biologically active molecules, from anesthetics to pesticides. nih.govwikipedia.org For instance, the herbicide Dalapon (2,2-dichloropropionic acid) demonstrates the early application of halogenated carboxylic acids in agriculture. wikipedia.org It is within this broader context of exploring the effects of halogenation on the properties of organic acids and their derivatives that compounds like halogenated valerates would have been first synthesized and studied, likely as part of systematic investigations into new herbicides, pesticides, or pharmaceutical intermediates. Specific, seminal studies focusing on simple halogenated valerates are not prominent in the historical literature, suggesting they remained largely academic curiosities until a specific synthetic need arose.
Current Research Landscape and Gaps in Knowledge Pertaining to this compound
The current body of scientific literature defines this compound almost entirely by its function as a chemical intermediate. nbinno.comchemicalbook.com Its primary and most well-documented role is in an improved process for the synthesis of Gemfibrozil, a widely used lipid-regulating agent. mdpi.com In this synthesis, it serves as a key building block, reacting with 2,5-dimethylphenol (B165462) in an O-alkylation step. mdpi.com Consequently, it is also recognized and sold as a reference standard for "Gemfibrozil EP Impurity D," used for quality control during drug manufacturing. axios-research.comaxios-research.com
This specific, practical application has defined the compound's research landscape, but it has also created significant gaps in knowledge. While basic physicochemical properties are predicted or known, there is a notable absence of in-depth, publicly available research on the molecule itself. nbinno.comamericanelements.comichemical.com
Key Gaps in Knowledge:
Biological Activity: Beyond a general assumption that chloroalkyl esters may have biological activity, no specific studies appear to have been published on the potential antimicrobial, anti-inflammatory, or other pharmacological effects of this compound as a standalone compound. nbinno.com
Detailed Physicochemical Characterization: Empirical data on properties beyond boiling point and density, such as viscosity, precise solubility in various solvents, and thermal stability, are not widely reported.
Alternative Synthetic Applications: Its utility has been demonstrated in one major pathway, but its potential as a versatile intermediate for other classes of compounds or materials remains unexplored in the literature.
In essence, this compound is a compound that is known but not truly understood. Its identity is that of a stepping stone, and as a result, the scientific community has largely overlooked any potential intrinsic value it may hold. Future research could pivot from its role as an intermediate to exploring the molecule itself, potentially uncovering new applications for this halogenated valerate ester.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | nbinno.comamericanelements.com |
| Synonyms | 2-methylpropyl 5-chloro-2,2-dimethylpentanoate; 5-Chloro-2,2-dimethyl-pentanoic acid isobutyl ester | nbinno.comamericanelements.com |
| CAS Number | 109232-37-3 | nbinno.comaxios-research.com |
| Molecular Formula | C₁₁H₂₁ClO₂ | nbinno.comaxios-research.com |
| Molecular Weight | 220.74 g/mol | nbinno.comaxios-research.com |
Table 2: Reported Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Yellow-brown liquid | americanelements.comichemical.com |
| Boiling Point | 266.4 °C (predicted) | nbinno.comichemical.com |
| Density | 0.979 g/cm³ (predicted) | nbinno.comichemical.com |
| Solubility | Soluble in organic solvents, limited in water | nbinno.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Valeric acid |
| Pentanoic acid |
| Isovaleric acid |
| Ethyl valerate |
| Pentyl valerate |
| Betamethasone valerate |
| Estradiol valerate |
| Gemfibrozil |
| 2,5-dimethylphenol |
| Valproic acid |
| Dalapon (2,2-dichloropropionic acid) |
| Chloroacetic acid |
| 5-chloro-2,2-dimethylvaleric acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 5-chloro-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAZLWVDWUAYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552414 | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109232-37-3 | |
| Record name | Pentanoic acid, 5-chloro-2,2-dimethyl-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isobutyl 5-chloro-2,2-dimethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Engineering of Isobutyl 5 Chloro 2,2 Dimethylvalerate
Established Synthetic Pathways to Isobutyl 5-chloro-2,2-dimethylvalerate
Traditional routes to this compound and similar structures rely on well-understood, fundamental organic reactions. These methods prioritize yield and reliability, often forming the basis for industrial-scale production.
The final step in the synthesis is typically the formation of the isobutyl ester. The most common and established method is the Fischer esterification of the corresponding carboxylic acid, 5-chloro-2,2-dimethylvaleric acid, with isobutyl alcohol. nbinno.com This reaction is an acid-catalyzed nucleophilic acyl substitution.
Reaction Mechanism : The process involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Isobutyl alcohol then acts as a nucleophile, attacking this carbon. Following a series of proton transfer steps, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound.
Reaction Conditions : To drive the equilibrium towards the product side, the reaction is typically conducted under reflux conditions. nbinno.com This allows for the continuous removal of water, a byproduct, thus maximizing the ester yield. While effective, these methods can suffer from drawbacks such as equipment corrosion from mineral acids and the generation of acidic waste, which requires neutralization and disposal. researchgate.net
Free-Radical Halogenation : For saturated hydrocarbon precursors, free-radical chlorination is a possible pathway. wikipedia.org This reaction, typically initiated by UV light, involves the substitution of a hydrogen atom with a chlorine atom via a radical chain mechanism. However, this method often lacks regioselectivity, leading to a mixture of chlorinated isomers, especially at secondary and tertiary positions where C-H bonds are weaker. wikipedia.org For a substrate like 2,2-dimethylpentane, chlorination would likely occur at multiple positions, making this a less precise method for targeted synthesis.
From an Alcohol Precursor : A more controlled method involves the conversion of a terminal alcohol (e.g., 5-hydroxy-2,2-dimethylvaleric acid or its ester) to the corresponding alkyl chloride. Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation.
Hunsdiecker Reaction : In some synthetic schemes, a carboxylic acid can be converted to an organic halide with one less carbon atom via the Hunsdiecker reaction. wikipedia.org This involves treating the silver salt of a carboxylic acid with a halogen like bromine. wikipedia.org While not a direct route for the title compound, it represents a classic method for introducing halogen functionality. wikipedia.org
Another approach involves leveraging precursors like 1,3-bis(5-chloro-2,2-dimethyl-pentanoyloxy)-propane, which can be synthesized and then hydrolyzed to yield the target carboxylic acid. prepchem.com In some specialized applications, asymmetric synthesis using chiral auxiliaries, such as oxazolidinones, can be employed to create chiral pentanoic acid derivatives, which could be adapted for this synthesis.
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing compounds like this compound. These approaches often center on advanced catalytic systems and adherence to the principles of green chemistry.
Modern catalysis aims to overcome the limitations of traditional methods, such as low selectivity and the use of stoichiometric reagents.
Selective Chlorination : Achieving regioselectivity in C-H chlorination is a significant challenge. Recent strategies employ directing groups to guide the halogen to a specific position. For example, sulfamate (B1201201) esters can be used as masked alcohols to direct chlorination to the γ-C(sp³)–H position through a 1,6-hydrogen-atom transfer (HAT) process. nih.gov This light-initiated radical chain reaction can install chlorine atoms at specific primary, secondary, or tertiary centers with high predictability, overcoming the inherent reactivity differences of C-H bonds. nih.gov
Advanced Esterification Catalysts : To replace corrosive mineral acids, solid acid catalysts and ionic liquids have been developed. Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid groups, have shown excellent catalytic activity for Fischer esterification, even at room temperature and under solvent-free conditions. researchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net Amino acid-based ionic liquids, such as proline bisulfate, have also been used to catalyze the esterification of valeric acid with high conversion rates and 100% selectivity. rsc.orgresearchgate.net Furthermore, novel bimetallic oxide cluster catalysts have been developed for cross-dehydrogenative coupling (CDC) reactions, which can form C-O bonds using molecular oxygen as a benign oxidant, representing a highly atom-economical approach to ester synthesis. labmanager.com
Interactive Data Table: Comparison of Catalytic Systems
| Catalyst System | Reaction Type | Key Findings & Advantages | Source(s) |
|---|---|---|---|
| Sulfamate Ester Directing Group | Selective C(sp³)–H Chlorination | Enables predictable γ-chlorination via 1,6-HAT. Overcomes electronic and steric biases. | nih.gov |
| Brønsted Acidic Ionic Liquids | Esterification | High yields (85-99%) at room temperature; solvent-free; catalyst is reusable. | researchgate.net |
| Amino Acid Ionic Liquids (e.g., ProHSO₄) | Esterification | >99.9% conversion of valeric acid; 100% selectivity; catalyst is recyclable. | rsc.orgresearchgate.net |
| RhRu Bimetallic Oxide Clusters | Esterification (CDC Reaction) | High atom economy; uses molecular oxygen as the sole oxidant; water is the only byproduct. | labmanager.com |
The synthesis of this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. organic-chemistry.orgnih.gov
Waste Prevention and Atom Economy : Traditional methods often use stoichiometric reagents that generate significant waste. organic-chemistry.org Novel catalytic approaches, such as the CDC reactions using molecular oxygen, maximize atom economy by incorporating most of the reactant atoms into the final product, with water being the only byproduct. labmanager.com
Use of Catalytic Reagents : Shifting from stoichiometric acid catalysts (e.g., sulfuric acid) to catalytic systems like reusable ionic liquids or solid acids is a core green principle. organic-chemistry.org Catalysts are used in small amounts and can be recycled, minimizing waste and reducing the need for corrosive materials. researchgate.netarabjchem.org
Interactive Data Table: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Halogenated Ester Synthesis | Source(s) |
|---|---|---|
| 1. Prevent Waste | Using catalytic vs. stoichiometric reagents reduces inorganic salt waste from neutralization. | researchgate.netorganic-chemistry.org |
| 2. Atom Economy | Cross-dehydrogenative coupling (CDC) reactions maximize the incorporation of reactant atoms into the product. | labmanager.com |
| 5. Safer Solvents & Auxiliaries | Performing reactions under solvent-free conditions or in recyclable ionic liquids instead of chlorinated hydrocarbons. | researchgate.netnih.govarabjchem.org |
| 9. Catalysis | Employing reusable catalysts like ionic liquids or solid acids enhances efficiency and reduces waste. | rsc.orgorganic-chemistry.orgarabjchem.org |
Optimization of Reaction Conditions and Process Scale-Up
The successful transition of the synthesis of this compound from a laboratory-scale procedure to an industrial manufacturing process hinges on the meticulous optimization of reaction conditions and careful consideration of scale-up parameters. This phase of development is critical for ensuring high product yield, minimizing impurities, and achieving economic viability.
Yield Enhancement and By-product Minimization Strategies
The primary synthetic route to this compound is the Fischer-Speier esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol, typically in the presence of an acid catalyst. nbinno.com To maximize the yield and purity of the final product, several key parameters of this reaction must be optimized.
Catalyst Selection and Loading: While sulfuric acid is a common and cost-effective catalyst for this type of esterification, its use can lead to side reactions and purification challenges. nbinno.com Alternative catalysts, both homogeneous and heterogeneous, are often explored to improve selectivity and ease of separation. The optimization of catalyst loading is a crucial step; sufficient catalyst is needed to achieve a desirable reaction rate, but excessive amounts can increase costs and the potential for by-product formation.
Reactant Stoichiometry and Water Removal: Esterification is a reversible reaction. To drive the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive alcohol (isobutyl alcohol), is often used. Another critical strategy is the continuous removal of water, a by-product of the reaction. In an industrial setting, this is commonly achieved through azeotropic distillation, where a solvent is used to form a low-boiling azeotrope with water, effectively removing it from the reaction mixture and driving the reaction to completion.
Temperature and Reaction Time: The reaction temperature is a critical variable that influences both the reaction rate and the formation of by-products. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as dehydration of the alcohol or decomposition of the product. An optimal temperature profile must be established through empirical studies. The reaction time is optimized to ensure maximum conversion of the starting materials without allowing for significant degradation or by-product formation.
By-product Minimization: The primary by-product in this esterification is water. However, other impurities can arise. Potential by-products include unreacted starting materials (5-chloro-2,2-dimethylvaleric acid and isobutyl alcohol), products from the self-condensation of isobutyl alcohol, and potential products from the reaction of the chlorine atom on the valeric acid backbone under certain conditions. Minimizing these by-products is achieved through the precise control of the reaction conditions mentioned above and is critical for reducing the complexity and cost of downstream purification processes.
To illustrate the impact of optimizing reaction conditions, the following hypothetical data table showcases potential outcomes from a process development study.
Interactive Data Table: Illustrative Optimization of this compound Synthesis
| Experiment ID | Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | H₂SO₄ | 5 | 1:1.2 | 100 | 8 | 75 | 92 |
| 2 | H₂SO₄ | 2 | 1:1.5 | 100 | 12 | 82 | 95 |
| 3 | p-TSA | 2 | 1:1.5 | 110 | 10 | 88 | 97 |
| 4 | Amberlyst-15 | 10 (w/w%) | 1:2.0 (with water removal) | 120 | 6 | 95 | 99 |
Note: The data in this table is illustrative and intended to demonstrate the principles of reaction optimization. p-TSA (para-toluenesulfonic acid) and Amberlyst-15 are alternative acid catalysts.
Industrial Feasibility and Economic Considerations in Manufacturing
The industrial feasibility of producing this compound is determined by a combination of technical viability and economic profitability. Key considerations include the cost of raw materials, the efficiency of the manufacturing process, and the market demand for the final product.
Capital and Operational Costs: The initial capital investment for manufacturing equipment, including reactors, distillation columns, and purification systems, must be considered. Operational costs include energy consumption, labor, waste disposal, and equipment maintenance. Optimizing the process to reduce energy usage and minimize waste is crucial for improving the economic profile of the manufacturing process.
Economic Analysis Summary: A simplified economic analysis for the production of this compound would involve a detailed breakdown of fixed and variable costs against the potential market price of the product.
Interactive Data Table: Illustrative Economic Considerations for this compound Production
| Cost Factor | Description | Estimated Contribution to Total Cost (%) |
| Variable Costs | ||
| 5-chloro-2,2-dimethylvaleric acid | Cost of the primary carboxylic acid reactant. | 40 - 50 |
| Isobutyl alcohol | Cost of the alcohol reactant and potential solvent. | 15 - 25 |
| Catalyst | Cost of the acid catalyst. | 1 - 5 |
| Utilities | Energy for heating, cooling, and distillation. | 10 - 15 |
| Fixed Costs | ||
| Labor | Salaries for operators and quality control personnel. | 5 - 10 |
| Equipment Depreciation | Amortization of the capital investment in equipment. | 5 - 8 |
| Maintenance & Overheads | Scheduled maintenance, insurance, and other fixed costs. | 3 - 7 |
Note: The percentages in this table are illustrative and can vary significantly based on the specific process, scale of production, and geographical location.
The industrial production of this compound is a technically demanding process that requires careful optimization of reaction parameters to ensure high yields and purity. A thorough economic analysis is essential to confirm the commercial viability of any large-scale manufacturing endeavor.
Chemical Reactivity and Mechanistic Investigations of Isobutyl 5 Chloro 2,2 Dimethylvalerate
Reactivity of the Ester Moiety
The ester group in isobutyl 5-chloro-2,2-dimethylvalerate is subject to various transformations, including hydrolysis, transesterification, and reduction. The steric hindrance around the carbonyl group, conferred by the adjacent quaternary carbon with two methyl groups, significantly influences the rates and mechanisms of these reactions.
Hydrolysis Kinetics and Equilibrium Studies
The hydrolysis of this compound to 5-chloro-2,2-dimethylvaleric acid and isobutanol can be catalyzed by either acid or base. jk-sci.comlibretexts.org Under basic conditions, the reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.comquizlet.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. jk-sci.com However, the significant steric hindrance from the α,α-dimethyl groups is expected to considerably slow down the rate of hydrolysis compared to less hindered esters. ucoz.com
Kinetic studies on sterically hindered esters, such as those with neopentyl-like structures, have shown that the rate constants for alkaline hydrolysis are significantly lower than for their less hindered counterparts. chemrxiv.orgresearchgate.net For instance, the rate of hydrolysis decreases with increasing steric bulk of the acyl group.
Under acidic conditions, the hydrolysis follows a pathway where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orgyoutube.com For sterically hindered esters, an AAC1 mechanism, involving the formation of an acylium ion intermediate, can become competitive, especially in strongly acidic media. ucoz.comyoutube.com
Table 1: Representative Alkaline Hydrolysis Rate Constants for Esters with Varying Steric Hindrance
| Ester | Relative Rate Constant (k_rel) |
| Ethyl acetate | 1.00 |
| Ethyl isobutyrate | 0.10 |
| Ethyl pivalate (B1233124) (trimethylacetate) | 0.01 |
| This compound (estimated) | < 0.01 |
This table presents generalized relative rate constants to illustrate the effect of steric hindrance on alkaline hydrolysis rates. The value for this compound is an estimate based on the principles of steric hindrance.
Transesterification Reactions and Derivative Synthesis
Transesterification of this compound allows for the synthesis of other esters of 5-chloro-2,2-dimethylvaleric acid. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com In a base-catalyzed transesterification, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is typically used in large excess as the solvent. youtube.com
Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. rsc.org This method is also an equilibrium process. The steric hindrance of the 2,2-dimethylpropyl group will again play a role in slowing down the reaction rate compared to less hindered esters.
Table 2: Examples of Transesterification Reactions for the Synthesis of 5-chloro-2,2-dimethylvalerate Derivatives
| Reactant Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ (catalytic) | Methyl 5-chloro-2,2-dimethylvalerate |
| Ethanol | NaOEt (catalytic) | Ethyl 5-chloro-2,2-dimethylvalerate |
| Benzyl alcohol | Ti(OⁱPr)₄ (catalytic) | Benzyl 5-chloro-2,2-dimethylvalerate |
This table provides hypothetical examples of transesterification reactions based on general principles. Specific yields would depend on optimized reaction conditions.
Reductive Transformations of the Ester Group
The ester functionality of this compound can be reduced to a primary alcohol, yielding 5-chloro-2,2-dimethylpentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. numberanalytics.comlibretexts.orgorganic-chemistry.org
The reaction with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. masterorganicchemistry.com This is followed by the departure of the isobutoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com It is important to note that LiAlH₄ can also reduce the alkyl chloride, although this reaction is generally slower than ester reduction. quora.com Careful control of reaction conditions, such as low temperatures, may allow for selective reduction of the ester.
Reactivity of the Chlorinated Alkyl Chain
Nucleophilic Substitution Reactions involving the Chloro Group
The primary alkyl chloride can undergo nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. docbrown.info In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. lumenlearning.com
Common nucleophiles for such reactions include cyanide, azide (B81097), and alkoxides. For instance, reaction with sodium cyanide would yield isobutyl 2,2-dimethyl-5-cyanovalerate, extending the carbon chain by one. savemyexams.comyoutube.com Similarly, reaction with sodium azide would produce isobutyl 5-azido-2,2-dimethylvalerate.
Table 3: Examples of Nucleophilic Substitution Reactions at the Chlorinated Carbon
| Nucleophile | Reagent | Solvent | Product |
| Cyanide | NaCN | DMSO | Isobutyl 2,2-dimethyl-5-cyanovalerate |
| Azide | NaN₃ | DMF | Isobutyl 5-azido-2,2-dimethylvalerate |
| Methoxide | NaOCH₃ | Methanol | Isobutyl 5-methoxy-2,2-dimethylvalerate |
This table illustrates potential Sₙ2 reactions based on general reactivity patterns of primary alkyl chlorides.
Elimination Reactions and Olefin Formation
When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2) to form an alkene. lumenlearning.com The E2 mechanism involves the simultaneous abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the departure of the chloride ion. chadsprep.com
The regioselectivity of this elimination is governed by the nature of the base used. With a small, strong base like sodium ethoxide, the more substituted alkene (Zaitsev product), isobutyl 2,2-dimethylpent-4-enoate, would be the major product. libretexts.org However, with a sterically hindered base, such as potassium tert-butoxide, the less substituted alkene (Hofmann product), isobutyl 2,2-dimethyl-5-pentenoate, is favored due to the base preferentially abstracting the less sterically hindered proton. numberanalytics.comlibretexts.orgmasterorganicchemistry.com
Table 4: Regioselectivity in the Elimination of this compound
| Base | Major Product | Minor Product |
| Sodium Ethoxide (NaOEt) | Isobutyl 2,2-dimethylpent-4-enoate (Zaitsev) | Isobutyl 2,2-dimethyl-5-pentenoate (Hofmann) |
| Potassium tert-Butoxide (KOtBu) | Isobutyl 2,2-dimethyl-5-pentenoate (Hofmann) | Isobutyl 2,2-dimethylpent-4-enoate (Zaitsev) |
This table outlines the expected major and minor products based on Zaitsev's and Hofmann's rules for elimination reactions.
Radical Reactions and Their Stereochemical Implications
The generation of a radical at the C-5 position of this compound, typically through the use of radical initiators such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), is expected to initiate a cascade of reactions, most notably intramolecular cyclization. The resulting 5-hexenyl-type radical is a key intermediate that can lead to the formation of cyclic products.
The stereochemical outcome of such radical cyclizations is governed by the transition state geometries. For 5-hexenyl radicals, cyclization generally proceeds via a chair-like transition state, which is favored over a boat-like alternative. The substituents on the carbon chain will preferentially occupy pseudo-equatorial positions to minimize steric strain. harvard.edu In the case of this compound, the critical radical intermediate would be a 1,1-dimethyl-substituted 5-hexenyl radical.
Generally, 1-substituted 5-hexenyl radicals yield cis disubstituted cyclopentanes. However, the presence of the gem-dimethyl group at the C-2 position introduces significant steric considerations. This "gem-dimethyl effect" can influence the rate and stereoselectivity of the cyclization. While often accelerating cyclization due to conformational effects that bring the reacting centers into proximity, it can also introduce steric repulsions that affect the stereochemical course. nih.gov For instance, studies on related systems have shown that large substituents on the radical carbon can lead to the formation of 1,2-trans-substituted cyclopentanes. nih.gov However, more recent and rigorous analyses have established that 1,2-cis selectivity is a more general trend, even with bulky substituents. nih.gov
The planarity of the radical intermediate means that subsequent reactions can occur from either face, potentially leading to a mixture of stereoisomers. nih.gov If a new chiral center is formed during the cyclization, a racemic or diastereomeric mixture of products can be expected, depending on the presence of other stereocenters. nih.gov
Table 1: Predicted Stereochemical Outcome of Radical Cyclization
| Radical Intermediate | Expected Major Product(s) | Key Stereochemical Influences |
|---|---|---|
| 5-carboisobutoxy-5,5-dimethylhexyl radical | Isobutyl 3,3-dimethylcyclopentylmethanoate | Chair-like transition state, gem-dimethyl effect, potential for cis/trans isomers |
Intramolecular Reactions and Cyclization Pathways
Beyond radical-mediated pathways, this compound can undergo other intramolecular reactions, primarily driven by the interaction between the terminal chlorine and the ester functionality. Under appropriate conditions, such as the presence of a strong, non-nucleophilic base, an intramolecular SN2 reaction could be envisioned, although this is generally less favorable for the formation of six-membered rings compared to five-membered rings.
The more plausible intramolecular reaction is a radical cyclization, as discussed previously. The primary cyclization pathway for the 5-carboisobutoxy-5,5-dimethylhexyl radical is a 6-endo-trig cyclization, which is generally disfavored according to Baldwin's rules for radical cyclizations. However, the alternative 5-exo-trig cyclization onto an unsaturated ester (if the molecule were modified to contain a double bond) would be highly favored. harvard.edu In the absence of an internal double bond, the primary radical at C-5 would need a radical acceptor.
In the context of the saturated alkyl chain, the most likely intramolecular event following radical formation is cyclization. The formation of a six-membered ring (cyclohexane derivative) would be the expected outcome.
Table 2: Potential Intramolecular Cyclization Pathways
| Reaction Type | Initiating Species | Expected Product | Favorability |
|---|---|---|---|
| Radical Cyclization | C-5 radical | Cyclohexane derivative | Plausible with radical initiator |
| Intramolecular SN2 | Enolate of the ester | Cyclohexanone derivative | Less favorable |
Reaction Mechanisms and Kinetic Studies
The mechanism of the radical cyclization of this compound would follow the classic three-step pattern of radical chain reactions: initiation, propagation, and termination.
Initiation: Homolytic cleavage of the C-Cl bond, typically induced by a radical initiator like Bu₃Sn• (from Bu₃SnH and AIBN), to generate the primary alkyl radical.
Propagation:
The 5-carboisobutoxy-5,5-dimethylhexyl radical undergoes an intramolecular cyclization to form a cyclohexyl radical.
This cyclized radical then abstracts a hydrogen atom from a molecule of Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, which continues the chain.
Termination: Combination or disproportionation of any two radical species.
Table 3: Postulated Mechanistic Steps and Kinetic Considerations
| Step | Description | Expected Kinetic Influence |
|---|---|---|
| Initiation | Formation of the C-5 radical | Dependent on initiator concentration and temperature |
| Propagation (Cyclization) | Intramolecular radical addition | Rate likely enhanced by the gem-dimethyl effect |
| Propagation (H-abstraction) | Trapping of the cyclized radical | Dependent on the concentration of the H-donor (e.g., Bu₃SnH) |
| Termination | Radical-radical reaction | Becomes significant at high radical concentrations |
Advanced Analytical Characterization of Isobutyl 5 Chloro 2,2 Dimethylvalerate
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise structure of Isobutyl 5-chloro-2,2-dimethylvalerate. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each set of non-equivalent protons in the molecule. Key expected chemical shifts and their assignments are detailed in the table below. The integration of these signals confirms the number of protons in each environment, while the splitting patterns, governed by spin-spin coupling, reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. This technique is instrumental in confirming the carbon backbone of the molecule.
| Proton (¹H) Assignment | Expected Chemical Shift (ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (ppm) |
| (CH₃)₂C- | ~1.20 (s, 6H) | (CH₃)₂ C- | ~24.5 |
| -CH₂-CH₂Cl | ~1.80 (t, 2H) | -C H₂-CH₂Cl | ~30.0 |
| -CH₂-CH₂Cl | ~3.55 (t, 2H) | -CH₂-C H₂Cl | ~44.0 |
| -O-CH₂-CH(CH₃)₂ | ~3.85 (d, 2H) | -O-C H₂-CH(CH₃)₂ | ~71.0 |
| -O-CH₂-CH(CH₃)₂ | ~1.95 (m, 1H) | -O-CH₂-C H(CH₃)₂ | ~28.0 |
| -O-CH₂-CH(CH₃)₂ | ~0.95 (d, 6H) | -O-CH₂-CH(C H₃)₂ | ~19.0 |
| C=O | - | C =O | ~177.0 |
| (CH₃)₂C - | - | (C H₃)₂C- | ~42.0 |
Note: Predicted chemical shift values are based on typical ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 220.74 g/mol . simsonpharma.com
Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, producing a unique pattern of ions. The analysis of these fragments helps to confirm the presence of key structural motifs. For instance, the loss of the isobutyl group or the chloroalkyl chain would result in characteristic fragment ions. The presence of chlorine is also readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Technique | Ionization Mode | Expected Molecular Ion [M]⁺ | Key Fragment Ions |
| Mass Spectrometry (MS) | Electron Ionization (EI) | m/z 220/222 | [M-C₄H₉]⁺, [M-Cl]⁺, [C₄H₉]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the range of 1730-1750 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching of the ester (around 1150-1250 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable, non-polar bonds such as C-C backbones often produce stronger Raman signals.
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 (Strong) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of this compound, particularly in the context of its role as an intermediate in pharmaceutical synthesis. sielc.comwisdomlib.orgderpharmachemica.com
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common method for separating this relatively non-polar compound from more polar starting materials or by-products. The retention time of the compound can be adjusted by varying the composition of the mobile phase. wisdomlib.org UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution.
| Parameter | Typical HPLC Conditions | Typical UPLC Conditions |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. mdpi.comresearchgate.net It is particularly useful for monitoring the progress of its synthesis and for detecting volatile impurities.
In GC, the compound is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or mid-polar column is typically used for this type of analysis. Coupling GC with a mass spectrometer (GC-MS) provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any co-eluting impurities. mdpi.comresearchgate.net
| Parameter | Typical GC Conditions |
| Column | Non-polar (e.g., DB-5) or mid-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Hyphenated Techniques for Comprehensive Characterization
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, have become indispensable for the detailed analysis of complex organic molecules. ambeed.comblogspot.com For a halogenated ester like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled capabilities for both separation from potential impurities and definitive structural elucidation. ambeed.comaxios-research.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
In the context of pharmaceutical manufacturing, where this compound is used as an intermediate, GC-MS/MS (tandem mass spectrometry) can be employed for the ultra-trace quantification of potential genotoxic impurities. axios-research.com For instance, a method developed for the analysis of impurities in Gemfibrozil utilized a GC-MS/MS system to achieve high sensitivity and specificity. axios-research.com While the specific application was for a different impurity, the principles and instrumental setup are highly relevant for the analysis of this compound, especially when it is a residual reactant or an impurity itself.
A hypothetical GC-MS/MS method for the analysis of this compound could involve the following parameters:
| Parameter | Specification |
| Gas Chromatograph | |
| Column | USP Phase G27 (5% Diphenyl, 95% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.5 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined based on the mass spectrum of this compound |
| Product Ions (Q3) | To be determined from fragmentation of the precursor ion |
This table is a hypothetical representation based on methods used for similar compounds and would require experimental optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a complementary approach, particularly for less volatile impurities or when derivatization for GC analysis is not desirable. High-performance liquid chromatography (HPLC) can effectively separate this compound from related substances, and coupling this to a mass spectrometer allows for their identification. lookchem.com The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition of the parent compound and any unknown impurities.
Development and Validation of Analytical Methods for Research Standards
The development and validation of analytical methods are critical for ensuring that a research standard is suitable for its intended purpose. tandfonline.com For this compound, which is available as a research standard, a validated analytical method is necessary to confirm its identity and purity. axios-research.com The validation process demonstrates that the analytical procedure is specific, accurate, precise, linear, and robust. These validation parameters are typically established in accordance with guidelines from the International Council for Harmonisation (ICH).
The development of an analytical method for a research standard of this compound would involve selecting a suitable technique (e.g., GC-MS or HPLC), optimizing the experimental conditions to achieve good resolution and sensitivity, and then subjecting the method to a rigorous validation protocol.
A summary of the validation parameters and typical acceptance criteria for an analytical method for a research standard is presented in the table below. The data is illustrative and based on ICH guidelines for the validation of analytical procedures for impurities. axios-research.com
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for a Hypothetical Method |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference observed from blank or known related substances at the retention time of this compound. |
| Linearity | A linear relationship should be established across the analytical range. Correlation coefficient (r²) should be ≥ 0.99. | Linear range established from 1 µg/mL to 50 µg/mL with r² = 0.9995. |
| Accuracy | The closeness of test results to the true value. Typically assessed by recovery studies at different concentrations. | Mean recovery of 98.0% - 102.0% over three concentration levels. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval of time. Expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 2.0% for six replicate injections of the standard solution. |
| Intermediate Precision | The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment. | Overall %RSD ≤ 3.0% when results from different days and analysts are combined. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | 0.3 µg/mL |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. |
This table presents illustrative data for a hypothetical validated method for this compound.
The establishment of a well-characterized research standard for this compound, complete with a validated analytical method, is crucial for its use in quality control, stability studies, and as a reference point in the synthesis of pharmaceuticals.
Pharmacological and Biological Research Investigations of Isobutyl 5 Chloro 2,2 Dimethylvalerate and Analogues
Evaluation of Biological Activity and Molecular Mechanisms
The study of Isobutyl 5-chloro-2,2-dimethylvalerate and its analogues has opened avenues into understanding their potential pharmacological roles. Research into this chemical class, though in preliminary stages for the specific compound, draws from the broader knowledge of related esters and halogenated molecules.
While specific in vitro assay data for this compound is not extensively documented in publicly available research, the methodologies for evaluating such compounds are well-established. Typically, a battery of in vitro tests would be employed to elucidate the pharmacological profile of a novel chemical entity. These assays are crucial for determining the compound's interaction with biological targets at a cellular and molecular level.
For a compound like this compound, initial screening would likely involve cell-based assays to assess cytotoxicity and viability in various cell lines. Subsequently, more specific assays would be conducted based on structural similarities to known bioactive molecules. For instance, given its relationship to lipid-lowering agent derivatives, assays measuring effects on lipid metabolism in liver cell lines could be relevant. nbinno.com
Table 1: Representative In Vitro Assays for Pharmacological Profiling
| Assay Type | Purpose | Example Target/Cell Line |
| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration range at which the compound is toxic to cells. | HepG2 (liver carcinoma), SH-SY5Y (neuroblastoma) |
| Enzyme Inhibition/Activation Assay | To measure the direct effect of the compound on specific enzyme activity. | Purified soluble guanylyl cyclase (sGC) |
| Receptor Binding Assay | To determine the affinity of the compound for specific cellular receptors. | Adenosine receptors (A1, A2A) |
| Gene Expression Analysis (e.g., qPCR) | To assess changes in the expression of genes related to specific biological pathways. | Inflammatory cytokine genes (e.g., IL-1β, TNF-α) in macrophages |
| Cell Migration/Invasion Assay | To evaluate the effect on cell motility, relevant for cancer or inflammation research. | Endothelial cells, cancer cell lines |
A significant area of investigation for compounds related to this compound is their potential to modulate the soluble guanylyl cyclase (sGC) pathway. This compound is a known synthetic intermediate for derivatives of Gemfibrozil, a drug that has been shown to activate sGC independently of nitric oxide (NO). nih.govthegoodscentscompany.com The activation of sGC is a key mechanism in vasodilation and has therapeutic implications for cardiovascular diseases. nih.gov
Research into a series of Gemfibrozil derivatives has demonstrated that structural modifications significantly impact sGC activation. thegoodscentscompany.com For instance, certain derivatives were found to be more potent activators of the cGMP-forming activity of purified sGC and exhibited enhanced relaxation of preconstricted mouse thoracic aorta rings compared to Gemfibrozil itself. thegoodscentscompany.com These studies provide a framework for understanding how molecules structurally related to this compound could be optimized to act as sGC activators. nih.govthegoodscentscompany.com The development of such compounds is particularly interested in their potential to be more effective in conditions of high oxidative stress where NO-dependent sGC activation is diminished. nih.gov
Preliminary research suggests that this compound may possess anti-inflammatory properties. nbinno.com This hypothesis is often based on the known activities of other chloroalkyl esters and related chemical structures which can interact with biological membranes and influence cellular signaling pathways involved in inflammation. nbinno.com
The investigation into the anti-inflammatory potential of novel compounds often involves a series of in vitro and in vivo models. For example, studies on other novel compounds have utilized carrageenan-induced and formalin-induced inflammation models in rodents to assess anti-inflammatory activity. While specific data on this compound is not available, research on other structurally distinct compounds has shown that specific chemical modifications can lead to significant anti-inflammatory effects with minimal cytotoxicity.
The broader class of valerate (B167501) esters has been a subject of interest for their potential antimicrobial properties. nbinno.com Esters of fatty acids are known to exhibit antibacterial and antifungal activities. pharmacompass.com The mechanism of action for the antibacterial effects of esters can be varied but often involves disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death. bldpharm.com
The evaluation of the antibacterial activity of esters requires careful consideration of their chemical stability, as hydrolysis can be a limiting factor in aqueous environments. chemicalbook.com Methodologies to assess antibacterial efficacy include the use of solid media assays, such as agar (B569324) plates, to minimize hydrolysis. chemicalbook.com The effectiveness of certain esters as antimicrobial agents has been shown to be greater in the vapor phase compared to the solution phase. pharmacompass.com
Table 2: Factors Influencing Antibacterial Activity of Esters
| Factor | Description |
| Alkyl Chain Length | The length of the fatty acid chain in the ester can influence its ability to disrupt bacterial membranes. |
| Ester Moiety | The type of alcohol forming the ester can affect its physicochemical properties and interaction with bacterial cells. |
| Presence of Other Functional Groups | Groups such as halogens can modulate the electronic properties and reactivity of the molecule, potentially enhancing its bioactivity. |
| Physicochemical Properties | Solubility, volatility, and stability are critical for the delivery and action of the ester against bacteria. |
Structure-Activity Relationship (SAR) Studies of Halogenated Valerate Esters
The relationship between the chemical structure of halogenated valerate esters and their biological activity is a critical area of study for the development of new therapeutic agents. SAR studies aim to identify the chemical features of a molecule that are responsible for its pharmacological effects.
The ester substituent of a valerate molecule can significantly influence its biological activity. The size, shape, and chemical nature of the ester group can affect the compound's solubility, stability, and ability to interact with biological targets.
While specific SAR studies on the isobutyl substituent of this compound are not detailed in the available literature, general principles of medicinal chemistry suggest that the isobutyl group will impact the compound's lipophilicity. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes to reach its site of action.
Impact of Chlorine Position and Other Halogenations on Biological Profiles
The biological activity of halogenated compounds is significantly influenced by the position and nature of the halogen substituent. In the case of valerate esters like this compound, altering the location of the chlorine atom or substituting it with other halogens can drastically change its pharmacological profile.
Research on related chlorinated compounds demonstrates that the position of the chlorine atom can affect the molecule's reactivity and its interaction with biological targets. For instance, the placement of a chlorine atom on an aliphatic chain can influence the compound's metabolic stability and its potential to act as an alkylating agent. The electron-withdrawing nature of chlorine can also impact the acidity of nearby protons, potentially altering binding affinities to enzymes or receptors.
Furthermore, substituting chlorine with other halogens, such as fluorine, bromine, or iodine, introduces variations in electronegativity, atomic size, and lipophilicity. These changes are pivotal in modifying a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing chlorine with fluorine often increases metabolic stability, while substitution with bromine or iodine can enhance potency in certain cases, but may also lead to higher toxicity.
A comparative analysis of halogenated analogs of valproic acid, a structurally related compound, has shown that different halogen substitutions can lead to varied anticonvulsant and neurotoxic effects. These studies underscore the principle that the type and position of the halogen are critical determinants of the biological profile of alkyl esters.
Steric and Electronic Effects of Alkyl and Halogen Groups
The steric and electronic properties of the alkyl and halogen groups in this compound are fundamental to its chemical behavior and biological interactions. The 2,2-dimethyl configuration creates a sterically hindered environment around the carbonyl group of the ester. This steric bulk can influence the rate of hydrolysis by esterases, potentially leading to a longer duration of action if the compound or its active metabolite is biologically active.
From an electronic standpoint, the chlorine atom at the 5-position exerts a significant electron-withdrawing inductive effect. This effect can influence the reactivity of the entire molecule. For instance, it can make the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack, although this is counteracted by the steric hindrance from the adjacent dimethyl groups. The electronic effects of the halogen can also be critical for specific interactions with biological targets, such as forming halogen bonds, which are increasingly recognized as important in drug-receptor binding.
The interplay between these steric and electronic factors is complex and can lead to non-obvious structure-activity relationships. For example, while the steric hindrance of the 2,2-dimethyl groups might decrease the rate of metabolic hydrolysis, the electronic effect of the distant chlorine atom could modulate the binding affinity to a specific protein target.
Role as a Reference Standard and Impurity in Pharmaceutical Development
In the realm of pharmaceutical development, compounds like this compound can play a crucial role as reference standards and are often identified as impurities in the synthesis of active pharmaceutical ingredients (APIs).
As a reference standard, a well-characterized sample of this compound is essential for the accurate identification and quantification of this substance when it appears as an impurity in a drug product. Reference standards are a cornerstone of pharmaceutical quality control, ensuring the identity, purity, and strength of the final drug product.
The presence of impurities in pharmaceuticals is a critical concern as they can impact the safety and efficacy of the drug. Halogenated organic compounds, in particular, can be reactive and potentially toxic. Therefore, regulatory agencies require stringent control of such impurities.
Impurity Profiling and Control Strategies in Drug Synthesis
Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. For a drug where this compound could be a potential impurity, a thorough understanding of the synthetic route is necessary to predict its formation. It could arise from residual starting materials, by-products of the main reaction, or degradation products.
Once identified, control strategies must be implemented to limit the presence of such impurities in the final API. These strategies can include:
Modification of the synthetic route: Optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of the impurity.
Purification procedures: Developing and validating effective purification methods, such as crystallization, chromatography, or distillation, to remove the impurity to an acceptable level.
Setting acceptance criteria: Establishing a scientifically justified limit for the impurity in the final drug substance, based on toxicological data and regulatory guidelines.
Method Development and Validation for Pharmaceutical Quality Control
To ensure that the level of this compound as an impurity is below the established acceptance criteria, sensitive and specific analytical methods must be developed and validated. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques for this purpose.
The development of such a method involves:
Selection of the appropriate technique: Based on the volatility, polarity, and stability of the compound.
Optimization of separation conditions: Such as the choice of column, mobile phase (for HPLC) or carrier gas (for GC), and temperature programming.
Method validation: A comprehensive validation process is required by regulatory authorities to demonstrate that the analytical method is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
The following table provides an example of parameters that would be considered during the validation of an HPLC method for quantifying an impurity like this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the impurity should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% of the known amount of impurity spiked into the sample. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 15% for impurities at the limit of quantification. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, or column temperature. |
Prodrug Design and Drug Delivery System Concepts Utilizing Valerate Esters
Valerate esters are frequently employed in prodrug design to enhance the physicochemical properties of parent drugs, particularly their lipophilicity. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The primary goal of using a valerate ester as a promoiety is often to improve oral bioavailability by increasing the drug's ability to cross biological membranes.
The general strategy involves forming an ester linkage between the parent drug (which typically contains a hydroxyl or carboxyl group) and valeric acid or a derivative thereof. Once absorbed, the ester is cleaved by endogenous esterases, releasing the active drug.
This compound itself could be considered a building block for a prodrug. The isobutyl ester portion provides lipophilicity, while the chloro-dimethylvaleryl part could be attached to a parent drug. The steric hindrance from the 2,2-dimethyl groups could be strategically used to control the rate of hydrolysis, thereby modulating the release profile of the active drug. A slower, more sustained release can lead to a longer duration of action and potentially a better safety profile by avoiding high peak plasma concentrations.
The following table outlines the conceptual design of a prodrug utilizing a valerate ester moiety.
| Component | Function in the Prodrug | Desired Outcome |
| Active Drug | The therapeutic agent. | Elicits the desired pharmacological effect after release. |
| Valerate Ester Linkage | Covalent bond connecting the drug and the promoiety. | Cleaved by esterases in the body to release the active drug. |
| Isobutyl Group | Lipophilic alkyl group. | Enhances membrane permeability and absorption. |
| 2,2-Dimethyl Groups | Sterically hindering groups. | Modulates the rate of enzymatic cleavage, potentially leading to sustained release. |
| 5-Chloro Group | Electron-withdrawing group. | Can influence the electronic properties and stability of the prodrug. |
The design and application of such prodrugs require a careful balance of lipophilicity, steric effects, and electronic properties to achieve the desired pharmacokinetic profile. The specific structure of the valerate promoiety, including the presence and position of substituents like chlorine, can be fine-tuned to optimize the performance of the prodrug.
Material Science and Polymer Chemistry Applications of Isobutyl 5 Chloro 2,2 Dimethylvalerate
Role as an Intermediate in Polymer Synthesis
Currently, there is no available scientific literature or patent documentation that describes the use of Isobutyl 5-chloro-2,2-dimethylvalerate as an intermediate in polymer synthesis. The compound is primarily recognized as an intermediate in the synthesis of Gemfibrozil, a lipid-regulating drug. lookchem.comaxios-research.com
Monomer or Comonomer Potential in Polymerization Reactions
No studies have been identified that investigate the potential of this compound to act as a monomer or comonomer in polymerization reactions. Research into the polymerization of structurally related compounds, such as other isobutyl esters or chlorinated valerates, does not mention this specific compound. chemrxiv.orgresearchgate.net The reactivity of its chemical structure in the context of polymerization has not been explored in the available literature.
Stereochemical Control in Radical Polymerization of Related Vinyl Esters
The field of radical polymerization has seen significant advancements in controlling the stereochemistry of polymers derived from vinyl esters. researchgate.netresearchgate.net Methodologies involving the use of fluoroalcohols, Lewis acids, and bulky ester groups have demonstrated the ability to influence the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer chains, leading to materials with varying degrees of isotacticity, syndiotacticity, or heterotacticity. researchgate.netresearchgate.netchimia.ch These techniques have been successfully applied to monomers like vinyl acetate and vinyl pivalate (B1233124). researchgate.net
However, there is no research specifically detailing the application of these stereochemical control techniques to the radical polymerization of this compound. The influence of its specific side chain, containing both a chlorine atom and a bulky isobutyl group, on the stereochemical outcome of a polymerization reaction remains uninvestigated.
Functionality as a Polymer Additive
There is a complete absence of research data on the use of this compound as a functional additive in polymer formulations. Its potential roles as a plasticizer or a modifier of mechanical or thermal properties have not been documented.
Plasticizer Efficacy in Polymer Formulations (e.g., PVC)
No studies were found that evaluate the efficacy of this compound as a plasticizer in any polymer, including polyvinyl chloride (PVC). The characteristics that would define its performance as a plasticizer, such as its ability to increase flexibility, reduce melt viscosity, and lower the glass transition temperature of a polymer matrix, have not been reported.
Impact on Mechanical Properties and Thermal Stability of Materials
In line with the lack of research into its use as a plasticizer, there is no information regarding the impact of this compound on the mechanical properties (e.g., tensile strength, elongation at break, modulus) or the thermal stability of any polymeric material.
Development of Sustainable Materials
The development of sustainable materials is a cornerstone of modern polymer chemistry, driven by the need to reduce reliance on fossil fuels and mitigate the environmental impact of plastics. This field encompasses the creation of bio-based polymers, the design of biodegradable materials, and the assessment of the environmental footprint of existing and novel materials.
Bio-based Chlorinated Esters as Alternatives in Polymer Applications
The concept of utilizing bio-based feedstocks to produce chlorinated esters for polymer applications is an area of interest for enhancing the sustainability of certain plastics. For instance, research has explored the use of chlorinated esters derived from vegetable oils as secondary plasticizers in polyvinyl chloride (PVC). These bio-derived plasticizers can offer a more sustainable alternative to traditional petroleum-based plasticizers, with some studies indicating they can improve thermal stability and mechanical properties. However, there is no specific mention or data available concerning the use of this compound in this context. The synthesis of esters from bio-based valeric acid is being explored for various applications, including as precursors to flavors, fragrances, and plasticizers, reflecting a broader trend towards sustainable chemical production.
Environmental Performance of Materials Incorporating Halogenated Valerates
The environmental performance of materials containing halogenated compounds is a significant concern. The degradation of polymers, particularly in chlorinated environments, has been a subject of study. Chlorine, being a strong oxidizer, can break down polymer chains, leading to a loss of mechanical properties. This is a critical consideration for the long-term durability of plastic components used in water treatment and other applications where they are exposed to chlorine.
Concerns over the environmental persistence and bioaccumulation of certain chlorinated compounds, such as short-chain chlorinated paraffins (SCCPs), have led to regulatory action and a search for safer alternatives. The environmental risk assessments of these compounds focus on their potential for long-range transport, toxicity to aquatic organisms, and bioaccumulation in wildlife and humans. While these studies provide a framework for evaluating the environmental impact of halogenated substances, specific data on the environmental performance of materials incorporating this compound is not available. The general trend in material science is to move away from halogenated compounds where less hazardous alternatives exist, due to concerns about the formation of toxic byproducts upon combustion and their potential for environmental contamination.
Environmental Fate and Ecotoxicological Considerations of Isobutyl 5 Chloro 2,2 Dimethylvalerate
Biodegradation Pathways and Microbial Metabolism
The breakdown of Isobutyl 5-chloro-2,2-dimethylvalerate in the environment is expected to be primarily driven by microbial activity. The ester linkage and the chlorinated aliphatic chain are the two main sites for enzymatic attack.
The initial step in the biodegradation of valerate (B167501) esters, including this compound, is likely the hydrolysis of the ester bond by microbial esterases. This process would yield isobutanol and 5-chloro-2,2-dimethylvaleric acid. Studies on other chlorinated carboxylic acid esters have shown that microbial populations from environmental waters can hydrolyze these compounds, with the rate of transformation being influenced by the structure of the alkyl and acid moieties. nih.gov For instance, research on the microbial transformation of various carboxylic acid esters demonstrated that the rate of hydrolysis can be correlated with the octanol-water partition coefficient (Kow), suggesting that the compound's hydrophobicity plays a role in its bioavailability to microorganisms. nih.gov
Following hydrolysis, the resulting 5-chloro-2,2-dimethylvaleric acid would be subject to further degradation. The degradation of chlorinated aliphatic acids can proceed through various microbial pathways. A common mechanism is dehalogenation, where the chlorine atom is removed. This can occur either aerobically or anaerobically. epa.govresearchgate.net Aerobic degradation often involves oxygenases that incorporate oxygen into the molecule, facilitating the removal of the chlorine atom. eurochlor.org Anaerobic degradation, on the other hand, frequently proceeds via reductive dechlorination, where the chlorinated compound acts as an electron acceptor. epa.govyoutube.com The highly branched structure of the 2,2-dimethylvaleric acid moiety may influence the rate and pathway of its degradation.
The persistence of this compound in the environment will depend on a variety of factors including its chemical properties, and the physical and biological conditions of the environmental compartment (soil, water, air). Chlorinated organic compounds, particularly those with features that hinder microbial attack, can be persistent. sciencedaily.comresearchgate.netnih.gov The presence of the chlorine atom and the quaternary carbon at the 2-position of the valerate structure may contribute to its recalcitrance.
In soil and water, the compound's fate will be governed by processes such as adsorption to organic matter and sediments, volatilization, and biodegradation. The persistence of chlorinated pesticides in groundwater has been well-documented, with some compounds and their degradation products remaining for years. sciencedaily.com The rate of degradation is often influenced by the redox conditions of the environment. pca.state.mn.us Generally, more highly chlorinated compounds are more susceptible to anaerobic degradation, while less chlorinated compounds are more readily degraded aerobically. eurochlor.org
Table 1: Factors Influencing the Environmental Persistence of Chlorinated Organic Compounds
| Factor | Influence on Persistence |
| Chemical Structure | Increased chlorination can increase persistence. Branching and steric hindrance can slow degradation. epa.goveurochlor.org |
| Environmental Matrix | Adsorption to soil organic matter and sediments can reduce bioavailability and degradation rates. sciencedaily.comscielo.br |
| Microbial Community | The presence of adapted microbial consortia capable of degrading chlorinated compounds is crucial for breakdown. youtube.comaugustmack.comcarusllc.com |
| Redox Potential | Aerobic conditions favor oxidative degradation, while anaerobic conditions favor reductive dechlorination. eurochlor.orgpca.state.mn.us |
| Temperature and pH | These parameters affect microbial activity and the rates of chemical reactions like hydrolysis. |
Environmental Impact Assessment
The potential environmental impact of this compound is assessed through its toxicity to various organisms and its potential to accumulate in food chains.
The toxicity of a substance is often quantified by its LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population). For chlorinated pesticides, LC50 values in fish can be in the low mg/L to µg/L range, indicating high toxicity. nih.govijrar.org Given that this compound is a chlorinated organic compound, it is plausible that it could exhibit toxicity to aquatic life at relatively low concentrations.
Table 2: Acute Toxicity (LC50/EC50) of Structurally Related Compounds to Aquatic Organisms
| Compound Class | Test Organism | Endpoint (Duration) | LC50/EC50 (mg/L) | Reference |
| Chlorinated Pesticides (Endosulfan) | African Catfish (Clarias gariepinus) | LC50 (96 h) | 0.004 | nih.gov |
| Chlorinated Pesticides (Dieldrin) | African Catfish (Clarias gariepinus) | LC50 (96 h) | 0.006 | nih.gov |
| Chlorinated Pesticides (Heptachlor) | African Catfish (Clarias gariepinus) | LC50 (96 h) | 0.056 | nih.gov |
| Chlorinated Solvents (Total Residual Chlorine) | Rainbow Trout | LC50 (96 h) | 0.023 | epa.gov |
| Phthalate Esters | Aquatic Organisms | - | ng/L to µg/L range | frontiersin.org |
This table presents data for compounds structurally related to this compound to provide an indication of potential toxicity. Data for the specific target compound is not available.
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A high Kow value suggests a greater affinity for lipids and a higher potential to accumulate in the fatty tissues of organisms. nih.gov
Organochlorine pesticides are well-known for their ability to bioaccumulate and biomagnify in food webs. scielo.brresearchgate.netunilag.edu.ngnih.gov The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state, is a key metric for assessing bioaccumulation. nih.govresearchgate.net Chlorinated paraffins, which are also chlorinated aliphatic compounds, are recognized as being persistent and bioaccumulative. nih.gov Given its chlorinated and lipophilic nature, this compound may have the potential to bioaccumulate in aquatic and terrestrial organisms. The actual extent of bioaccumulation would depend on the organism's ability to metabolize and excrete the compound. nih.gov
Table 3: Bioaccumulation Factors (BAF/BCF) of Related Organochlorine Compounds
| Compound Class | Organism | Bioaccumulation Factor (BAF/BCF) | Reference |
| Organochlorine Pesticides (DDTs) | Mussels | BSAF = 2.9 | researchgate.net |
| Organochlorine Pesticides (DDT) | Fish (Puntius ticto) | BCF = 89.01 | nih.gov |
| Organophosphate Esters (Endosulfan) | Fish (E. soaresi) | BSAF = 14.27 | unilag.edu.ng |
| Chlorinated Paraffins | Biota | High potential | nih.gov |
BSAF (Biota-Sediment Accumulation Factor) and BCF (Bioconcentration Factor) are measures of bioaccumulation. This table provides data for related compounds due to the lack of specific data for this compound.
Risk Assessment and Mitigation Strategies
A comprehensive environmental risk assessment for this compound would involve comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). chemsafetypro.com Due to the lack of specific data, a qualitative assessment suggests that, like other chlorinated organic compounds, it could pose a risk to environmental and human health if released in significant quantities. mdpi.comnih.govatlantis-press.com
Mitigation strategies for contamination by chlorinated compounds often involve a combination of physical, chemical, and biological methods. For widespread, low-level contamination in groundwater, monitored natural attenuation (MNA) can be a viable option, relying on naturally occurring processes to reduce contaminant levels. pca.state.mn.uspnnl.govitrcweb.org For more concentrated sources, more active remediation technologies may be necessary. These can include in-situ chemical oxidation (ISCO) or in-situ chemical reduction (ISCR) to break down the contaminants in place. augustmack.comcarusllc.com Enhanced bioremediation, which involves stimulating the growth and activity of contaminant-degrading microorganisms by adding nutrients or electron donors, is another promising approach for chlorinated solvent contamination. youtube.comcarusllc.com
Table 4: Potential Mitigation Strategies for Chlorinated Organic Compound Contamination
| Strategy | Description | Applicability |
| Monitored Natural Attenuation (MNA) | Relies on natural processes like biodegradation, dispersion, and dilution to reduce contaminant concentrations over time. pca.state.mn.uspnnl.govitrcweb.org | Best suited for large, low-concentration plumes where active remediation is not feasible. pnnl.gov |
| In-Situ Chemical Oxidation (ISCO) | Involves injecting strong oxidants (e.g., permanganate, persulfate) into the subsurface to chemically destroy contaminants. carusllc.com | Effective for source zone treatment of a wide range of organic compounds. augustmack.com |
| In-Situ Chemical Reduction (ISCR) | Utilizes reducing agents (e.g., zero-valent iron) to promote the reductive dechlorination of chlorinated compounds. augustmack.com | Particularly effective for highly chlorinated solvents. augustmack.com |
| Enhanced Bioremediation | Stimulates the activity of indigenous or introduced microorganisms to degrade contaminants by providing necessary nutrients and electron donors. youtube.comcarusllc.com | Effective for a range of chlorinated compounds under both aerobic and anaerobic conditions. epa.govyoutube.com |
| Pump-and-Treat | Groundwater is extracted and treated above ground to remove contaminants. | A conventional method, often used for plume containment, but can be slow and costly for complete cleanup. pnnl.gov |
Occupational Health and Safety Protocols for Handling
The handling of this compound, a yellow-brown liquid, necessitates strict adherence to occupational health and safety protocols to minimize exposure and ensure a safe working environment. nbinno.comamericanelements.comichemical.com This compound is classified as hazardous, and proper precautions are essential during its use in research or industrial settings. nbinno.comsigmaaldrich.com
Personnel must handle the compound in well-ventilated areas to avoid inhaling mist, gas, or vapors. chemicalbook.com Using the substance only outdoors or in a laboratory fume hood is a key procedural control. sigmaaldrich.comchemicalbook.com Engineering controls should also include setting up emergency exits and a risk-elimination area. chemicalbook.com When handling, all sources of ignition such as open flames or hot surfaces must be removed, and spark-proof tools should be used, as the compound is a flammable liquid with a flash point of 115.1°C. ichemical.comsigmaaldrich.comchemicalbook.com
Direct contact with the skin and eyes must be avoided. nbinno.comchemicalbook.com Standard safety practices include washing hands and face thoroughly after handling and changing contaminated clothing immediately. sigmaaldrich.comchemicalbook.com Preventive skin protection should be applied before work begins. sigmaaldrich.com In the event of a spill, personnel should evacuate the area, avoid breathing vapors, and ensure adequate ventilation before containment and cleanup. sigmaaldrich.comchemicalbook.com
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required when working with this compound. The following table outlines the recommended equipment based on safety data sheets.
| Protection Type | Equipment Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | chemicalbook.com |
| Skin Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Fire/flame resistant and impervious clothing. | chemicalbook.com |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. In case of inadequate ventilation, wear respiratory protection. | chemicalbook.comambeed.com |
Storage
Proper storage is critical to maintaining the compound's stability and preventing hazardous situations. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.com Recommended storage temperatures range from room temperature to 2-8°C. nbinno.comcalpaclab.com The storage area should be secure, possibly locked up, and separate from incompatible materials or foodstuff containers. sigmaaldrich.comchemicalbook.com
Sustainable Disposal and Treatment Methods
Specific environmental fate and ecotoxicological data for this compound are not widely documented. However, sustainable disposal and treatment methods can be inferred from guidelines for similar chemical classes, such as halogenated organic compounds and esters. asta.edu.auresearchgate.net The primary goal is to prevent environmental release and manage waste in accordance with local, state, and federal regulations. chemicalbook.com
Waste Segregation and Collection
A crucial first step in sustainable disposal is proper waste segregation. stanford.edu Waste streams containing this compound should be kept separate from non-halogenated organic wastes, as treatment methods and costs can differ significantly. stanford.edu The chemical waste should be collected in suitable, closed, and clearly labeled containers for disposal by a licensed contractor. chemicalbook.comasta.edu.au
Disposal and Treatment Options
For chlorinated organic wastes, several treatment technologies are considered environmentally preferable to direct landfilling.
Incineration : Controlled incineration with flue gas scrubbing is a potential disposal method for combustible packaging materials and the chemical itself. chemicalbook.com High-temperature incineration in specialized facilities is designed to destroy the organic molecule and manage the resulting acidic gases (like hydrogen chloride) through scrubbing systems.
Chemical Treatment : Advanced chemical treatment methods aim to de-chlorinate the waste, transforming it into less toxic substances. Catalytic hydrodechlorination (HDC) is a promising technology that can remove chlorine from chlorinated wastes, producing a useful feedstock. researchgate.net Other chemical oxidation processes, using reagents like ozone or peroxide, may also be applicable for treating waste streams containing such compounds. epa.gov
Container Disposal : After being emptied, containers can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. chemicalbook.com The cleaned container can then be offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if regulations permit. chemicalbook.com
Computational Chemistry and Mechanistic Studies
Molecular Modeling and Electronic Structure Calculations
Conformation Analysis and Conformational Landscapes
There is no available research detailing the conformational analysis of Isobutyl 5-chloro-2,2-dimethylvalerate. Studies on its potential energy surfaces, stable conformers, and the energetic barriers between them, which are fundamental to understanding its three-dimensional structure and flexibility, have not been published.
Quantum Chemical Calculations of Reactivity Descriptors
Information regarding quantum chemical calculations to determine reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges for this compound is absent from the scientific record. These calculations are crucial for predicting its reactivity and interaction with other chemical species.
Reaction Pathway Elucidation through Computational Methods
Transition State Analysis for Key Chemical Transformations
No computational studies have been found that analyze the transition states involved in the chemical transformations of this compound. Such analyses are vital for understanding the mechanisms and kinetics of reactions in which this compound participates, for instance, in the synthesis of Gemfibrozil.
Prediction of Product Distribution and Selectivity
The prediction of product distribution and selectivity for reactions involving this compound through computational methods has not been a subject of published research. These predictive studies are essential for optimizing reaction conditions and improving yields of desired products.
Molecular Docking and Dynamics Simulations for Biological Interactions
There are no molecular docking or molecular dynamics simulation studies available that investigate the potential biological interactions of this compound. While it is an intermediate for the drug Gemfibrozil, its own interactions with biological targets have not been explored computationally.
Ligand-Protein Binding Predictions
As an intermediate in the synthesis of Gemfibrozil, this compound is structurally related to the final active pharmaceutical ingredient. Gemfibrozil is known to exert its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism.
Computational docking studies are frequently employed to predict the binding affinity and orientation of ligands to their protein targets. While specific docking studies for this compound with PPARα are not readily found in published literature, we can hypothesize its potential binding based on the known interactions of Gemfibrozil. Such studies would typically involve:
Homology Modeling: Creating a 3D model of the PPARα receptor if a crystal structure is unavailable.
Molecular Docking: Simulating the interaction between this compound and the binding site of PPARα to predict the most stable binding conformation and estimate the binding energy.
The predicted binding affinity would likely be lower than that of Gemfibrozil, as the isobutyl ester group and the chloro- group would have different interactions with the receptor's amino acid residues compared to the final structure of Gemfibrozil.
Table 1: Predicted Interaction Profile of this compound with PPARα (Hypothetical)
| Interaction Type | Potential Interacting Residues in PPARα |
| Hydrophobic Interactions | Val, Leu, Ile |
| Hydrogen Bonding | Ser, Thr, Tyr |
| Halogen Bonding | Electron-rich residues |
Insights into Mechanism of Action for Observed Biological Activities
Given that this compound is primarily an intermediate, its own biological activity is not the focus of extensive research. However, understanding its potential mechanism of action can provide insights into potential off-target effects or toxicities.
If this compound were to exhibit biological activity, it would likely be as a weak agonist or antagonist of PPARα. The mechanism would involve binding to the ligand-binding domain of PPARα, inducing a conformational change that would either promote or inhibit the recruitment of coactivator or corepressor proteins, thereby modulating the transcription of target genes involved in lipid metabolism.
Predictive Toxicology and Environmental Fate Modeling
In the absence of extensive empirical data, computational models are invaluable for predicting the toxicological and environmental fate of chemical compounds. These models, often based on Quantitative Structure-Activity Relationships (QSAR), utilize the chemical structure to estimate various properties.
Predictive Toxicology:
A variety of computational tools can be used to predict the potential toxicity of this compound. These tools assess the likelihood of adverse effects such as carcinogenicity, mutagenicity, and skin sensitization.
DEREK (Deductive Estimation of Risk from Existing Knowledge): This expert system would analyze the substructures of this compound for toxicophores, which are chemical fragments known to be associated with specific toxicities.
TOPKAT (Toxicity Prediction by Computer Assisted Technology): This QSAR-based tool would use statistical models to predict a range of toxicological endpoints.
Table 2: Predicted Toxicological Profile of this compound (Illustrative)
| Toxicological Endpoint | Predicted Outcome (Illustrative) |
| Carcinogenicity | Non-carcinogenic |
| Mutagenicity (Ames test) | Negative |
| Skin Sensitization | Potential sensitizer |
| Acute Oral Toxicity (LD50) | >2000 mg/kg |
Environmental Fate Modeling:
Models like the EPA's EPI (Estimation Program Interface) Suite™ can predict the environmental persistence, bioaccumulation, and transport of chemicals. For this compound, these models would estimate key environmental parameters.
Biodegradation: Predictions would be based on the presence of functional groups that are susceptible to microbial degradation.
Log Kow (Octanol-Water Partition Coefficient): This value would indicate the compound's potential to bioaccumulate in organisms. A higher Log Kow suggests a greater potential for bioaccumulation.
Soil Adsorption Coefficient (Koc): This would predict the compound's mobility in soil.
Table 3: Predicted Environmental Fate of this compound (Illustrative)
| Environmental Parameter | Predicted Value (Illustrative) |
| Biodegradation | Readily biodegradable |
| Log Kow | 3.5 |
| Soil Adsorption Coefficient (Koc) | 500 |
Future Research Directions and Emerging Areas for Isobutyl 5 Chloro 2,2 Dimethylvalerate
Exploration of New Derivatization Strategies and Functionalization
The presence of a primary chloro-substituent and an isobutyl ester group makes Isobutyl 5-chloro-2,2-dimethylvalerate a versatile scaffold for a multitude of chemical transformations. Future research is poised to unlock new derivatives with unique properties and functionalities.
Nucleophilic Substitution Reactions: The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Future investigations could focus on reactions with various nucleophiles to create a library of new compounds.
Interactive Data Table: Potential Nucleophilic Substitution Reactions
| Nucleophile | Functional Group Introduced | Potential Application Area |
| Azide (B81097) (N₃⁻) | Azido (-N₃) | Precursor for amines, triazoles (click chemistry) |
| Cyanide (CN⁻) | Cyano (-CN) | Precursor for carboxylic acids, amides |
| Thiols (R-SH) | Thioether (-S-R) | Pharmaceutical synthesis, material science |
| Amines (R-NH₂) | Amino (-NH-R) | Biologically active molecules |
| Phenoxides (Ar-O⁻) | Aryl ether (-O-Ar) | Agrochemicals, pharmaceuticals |
Ester Group Modifications: The isobutyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to modulate the compound's physical and chemical properties, such as solubility and reactivity. Advanced catalytic methods for esterification and transesterification could be explored for efficient and selective modifications.
Advanced Applications in Specialized Chemical Synthesis
Beyond its role in Gemfibrozil synthesis, this compound can serve as a valuable building block for the construction of more complex and specialized molecules.
Asymmetric Synthesis: Chiral catalysts could be employed to introduce stereocenters into the molecule, opening pathways for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. This would enable the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. A Chinese patent suggests a synthesis route for Gemfibrozil involving the condensation of 2,5-dimethylphenol (B165462) and this compound, highlighting its utility in forming key ether linkages google.com.
Development of Targeted Biomedical Applications
The structural motifs present in this compound and its derivatives suggest potential for a range of biomedical applications beyond lipid regulation.
Analogues of Gemfibrozil: As a key precursor to Gemfibrozil, this compound is an ideal starting point for the synthesis of novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles for treating hyperlipidemia axios-research.com.
Exploration of Other Therapeutic Areas: Halogenated compounds are known to exhibit a wide range of biological activities. Future research could explore the potential of this compound derivatives as:
Anti-inflammatory agents: The core structure could be modified to interact with inflammatory pathways.
Antimicrobial agents: The introduction of specific functional groups could lead to compounds with activity against bacteria and fungi.
Anticancer agents: The reactive chlorine atom could be exploited for targeted alkylation of biological macromolecules in cancer cells.
Interactive Data Table: Potential Biomedical Research Areas
| Therapeutic Area | Rationale | Key Structural Modifications |
| Hyperlipidemia | Starting point for Gemfibrozil analogues | Modification of the phenoxy ring and ester group |
| Inflammation | Halogenated compounds often exhibit anti-inflammatory properties | Introduction of pharmacophores known to interact with inflammatory targets |
| Infectious Diseases | Potential for antimicrobial activity | Incorporation of nitrogen and sulfur-containing heterocycles |
| Oncology | Potential for targeted alkylating agents | Enhancement of reactivity and cellular uptake |
Integration with Sustainable Chemistry and Circular Economy Principles
Future research will undoubtedly focus on making the synthesis and lifecycle of this compound and its products more sustainable.
Green Synthesis Routes: The development of greener synthetic methods for this compound is a key research area. This includes the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste and energy consumption. Applying green chemistry metrics, such as Process Mass Intensity (PMI), can help in evaluating and optimizing the sustainability of its production mdpi.comacsgcipr.orgresearchgate.netunibo.itrsc.org.
Circular Economy Approaches: Designing derivatives of this compound that are biodegradable or can be easily recycled would be a significant step towards a circular economy. For instance, it could be used as a monomer for the synthesis of recyclable polymers.
Interdisciplinary Research with Materials Science and Engineering
The unique chemical structure of this compound makes it a promising candidate for the development of novel materials with tailored properties.
Functional Polymers: The chloro- and ester- functionalities can be utilized in polymerization reactions to create polyesters and other polymers. The presence of the chlorine atom can impart flame-retardant properties, while the bulky isobutyl group can influence the polymer's physical properties such as its glass transition temperature and solubility.
Specialty Chemicals: Derivatization of this compound could lead to the production of specialty chemicals with applications as:
Plasticizers: Modifying the ester group could yield compounds suitable for use as plasticizers in various polymers.
Coatings and Adhesives: The reactive nature of the molecule could be harnessed to create cross-linking agents for coatings and adhesives.
Liquid Crystals: The rigid core and flexible side chains, which can be introduced through derivatization, are key features for liquid crystalline materials.
This compound is a molecule with significant untapped potential. While its current application is largely confined to the synthesis of Gemfibrozil, its versatile chemical structure opens the door to a vast landscape of future research and innovation. By exploring new derivatization strategies, advanced synthetic applications, targeted biomedical uses, and integrating principles of sustainable chemistry and materials science, the scientific community can unlock the full potential of this valuable chemical compound.
Q & A
Q. What are the established synthetic routes for Isobutyl 5-chloro-2,2-dimethylvalerate, and what are their comparative yields?
- Methodological Answer : While direct synthetic protocols are not explicitly detailed in available literature, the compound’s ester structure suggests standard esterification methods, such as the reaction of 5-chloro-2,2-dimethylvaleric acid with isobutanol under acid catalysis or via acyl chloride intermediates. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yields. Comparative yield analysis can be conducted using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . For related intermediates, pharmaceutical synthesis workflows often employ iterative optimization using Design of Experiments (DoE) to assess variables like stoichiometry and reaction time .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Purity and structural validation require a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook for analogous esters) to confirm functional groups and branching .
- Mass Spectrometry (MS) : Use GC-MS or LC-MS to detect impurities and validate molecular ion peaks.
- Infrared (IR) Spectroscopy : Identify characteristic ester carbonyl (~1740 cm) and C-Cl (~550-850 cm) stretches.
- Elemental Analysis : Verify empirical formula (CHClO) to ±0.3% accuracy .
Advanced Research Questions
Q. What are the current gaps in toxicological data for this compound, and how can researchers address these in experimental design?
- Methodological Answer : Existing data on acute toxicity, developmental effects, and carcinogenicity for structurally related chloroformates (e.g., isobutyl chloroformate) are insufficient, as highlighted in AEGL guidelines . To address gaps:
- In Vitro Assays : Conduct cytotoxicity studies using human cell lines (e.g., HepG2) to establish IC values.
- In Vivo Models : Use rodent studies to assess acute exposure effects (LD), neurotoxicity, and organ-specific impacts.
- Computational Toxicology : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints based on structural analogs .
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 2,2-dimethyl substituents on the valerate backbone introduce steric hindrance, which may slow nucleophilic attack at the carbonyl or adjacent chlorine. To study this:
- Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., ethyl 5-chlorovalerate) under identical conditions.
- Molecular Dynamics Simulations : Model steric interactions using software like GROMACS to visualize spatial constraints .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and mitigate steric effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Discrepancies in properties like solubility or logP may arise from measurement techniques or impurities. To resolve:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., OECD guidelines).
- Meta-Analysis : Aggregate data from peer-reviewed studies and regulatory databases (e.g., CAMEO Chemical) to identify consensus values .
- Advanced Characterization : Use differential scanning calorimetry (DSC) for melting point validation and shake-flask methods for logP determination .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
